molecular formula C10H8INO2S B2449536 Methyl 3-amino-7-iodobenzothiophene-2-carboxylate CAS No. 2089797-56-6

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

Cat. No.: B2449536
CAS No.: 2089797-56-6
M. Wt: 333.14
InChI Key: GREIVPQABYQGEE-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 7-position, and a carboxylate ester group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Scientific Research Applications

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate has several applications in scientific research, including:

Safety and Hazards

“Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is classified under Regulation (EU) No 1272/2008 - Annex VI . It is identified as having endocrine-disrupting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation to achieve high yields and rapid reaction times . The general reaction conditions include:

    Reactants: 2-halobenzonitriles, methyl thioglycolate, triethylamine

    Solvent: Dimethyl sulfoxide (DMSO)

    Temperature: 130°C

    Yield: 58-96%

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group at the 3-position can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of nitrobenzothiophenes.

    Reduction: Formation of aminobenzothiophenes.

    Coupling: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and iodine substituents may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar structure with a trifluoromethyl group instead of iodine.

    Methyl 3-amino-7-bromobenzothiophene-2-carboxylate: Similar structure with a bromine atom instead of iodine.

    Methyl 3-amino-7-chlorobenzothiophene-2-carboxylate: Similar structure with a chlorine atom instead of iodine.

Uniqueness

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIVPQABYQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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